Comparative Physicochemical Profiling: 3-Hydroxyindolin-2-one vs. 2-Oxindole
The incorporation of a hydroxyl group at the C3 position significantly differentiates 3-hydroxyindolin-2-one from its parent scaffold, 2-oxindole (CAS 59-48-3), in several key physicochemical parameters that are critical for drug discovery. The target compound exhibits a higher molecular weight (149.15 g/mol [1] vs. 133.15 g/mol [2]) and a substantially larger polar surface area (PSA of 49.33 Ų [3] vs. 29.1 Ų ), indicating enhanced polarity and a greater capacity for hydrogen bonding. The computed LogP also shows a notable decrease (from 1.32 [4] for 2-oxindole to 0.81 [3] for 3-hydroxyindolin-2-one), signifying improved aqueous solubility potential. These differences are not trivial; they directly influence membrane permeability, target binding, and overall pharmacokinetic profiles.
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | MW: 149.15 g/mol; PSA: 49.33 Ų; LogP: 0.81 |
| Comparator Or Baseline | 2-Oxindole (CAS 59-48-3): MW: 133.15 g/mol; PSA: 29.1 Ų; LogP: 1.32 |
| Quantified Difference | ΔMW: +16 g/mol; ΔPSA: +20.23 Ų; ΔLogP: -0.51 |
| Conditions | Computed physicochemical parameters |
Why This Matters
These quantifiable differences in polarity, size, and lipophilicity provide a direct, rational basis for selecting 3-hydroxyindolin-2-one over 2-oxindole when designing molecules with enhanced water solubility or a specific hydrogen-bonding profile.
- [1] PubChem. (2025). Dioxindole (CID 6097). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compounds/6097 View Source
- [2] ChemicalBook. (n.d.). Oxindole (CAS 59-48-3). Retrieved from https://www.chemicalbook.cn/CASEN_59-48-3.htm View Source
- [3] Ambinter. (n.d.). AMB33527744: 3-hydroxyindolin-2-one. Retrieved from https://ambinter.com/molecule/33527744 View Source
- [4] 0elem. (n.d.). 2-吲哚酮 (CAS 59-48-3). Retrieved from https://www.0elem.com/reagent/cas/59-48-3 View Source
